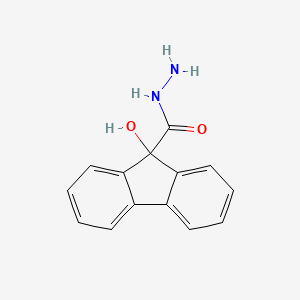
9-Hydroxy-fluorene-9-carboxylic acid hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-hydroxy-9H-fluorene-9-carbohydrazide is a chemical compound with the molecular formula C14H12N2O2 It is derived from fluorene, a polycyclic aromatic hydrocarbon, and features a hydrazide functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-hydroxy-9H-fluorene-9-carbohydrazide typically involves the reaction of 9-hydroxy-9H-fluorene-9-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows:
9-hydroxy-9H-fluorene-9-carboxylic acid+hydrazine hydrate→9-hydroxy-9H-fluorene-9-carbohydrazide+water
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
9-hydroxy-9H-fluorene-9-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The hydrazide group can be reduced to form an amine.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: 9-oxo-9H-fluorene-9-carbohydrazide
Reduction: 9-amino-9H-fluorene-9-carbohydrazide
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
9-hydroxy-9H-fluorene-9-carbohydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including antitumor and antimicrobial activities.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 9-hydroxy-9H-fluorene-9-carbohydrazide depends on its specific application. For instance, in biological systems, it may interact with cellular targets through hydrogen bonding and hydrophobic interactions, affecting various molecular pathways. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific context of its use.
Comparación Con Compuestos Similares
Similar Compounds
9-hydroxy-9H-fluorene-9-carboxylic acid: A precursor in the synthesis of 9-hydroxy-9H-fluorene-9-carbohydrazide.
9-amino-9H-fluorene-9-carbohydrazide: A reduced form of the compound with different chemical properties.
9-oxo-9H-fluorene-9-carbohydrazide: An oxidized derivative with distinct reactivity.
Uniqueness
9-hydroxy-9H-fluorene-9-carbohydrazide is unique due to the presence of both a hydroxyl group and a hydrazide group on the fluorene backbone. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
Propiedades
Fórmula molecular |
C14H12N2O2 |
|---|---|
Peso molecular |
240.26 g/mol |
Nombre IUPAC |
9-hydroxyfluorene-9-carbohydrazide |
InChI |
InChI=1S/C14H12N2O2/c15-16-13(17)14(18)11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1-8,18H,15H2,(H,16,17) |
Clave InChI |
ASKJZZMVAGSYLW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=CC=CC=C3C2(C(=O)NN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-bromo-4-[(E)-(2-carbamothioylhydrazinylidene)methyl]-6-ethoxyphenyl benzoate](/img/structure/B10886200.png)
![N-(4-{[4-(5-bromo-2-methoxybenzyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B10886206.png)
![N-(3,5-Dibromopyridin-2-YL)-2-({5-ethyl-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)acetamide](/img/structure/B10886209.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(propan-2-yl)piperazine](/img/structure/B10886215.png)
![3-{[4-(2-fluorobenzyl)piperazin-1-yl]methyl}-1H-indole](/img/structure/B10886225.png)
![2,6-Dimethoxy-4-{[4-(4-phenylcyclohexyl)piperazin-1-yl]methyl}phenol](/img/structure/B10886227.png)
![(2E)-2-cyano-N-(tetrahydrofuran-2-ylmethyl)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B10886243.png)

![[2-(3-nitrophenyl)-2-oxoethyl] 2-[(3,5-ditert-butylbenzoyl)amino]acetate](/img/structure/B10886250.png)
![3-[3-(2,3-Dicyanophenoxy)-5-methylphenoxy]phthalonitrile](/img/structure/B10886261.png)
![4-{[4-(3-Bromobenzyl)piperazin-1-yl]methyl}-2,6-dimethoxyphenol](/img/structure/B10886263.png)

![(2,3-Dimethoxyphenyl)[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B10886268.png)
![4-{1-[4-(Cinnamoyloxy)phenyl]-3-oxo-1,3-dihydro-1-isobenzofuranyl}phenyl 3-phenylacrylate](/img/structure/B10886273.png)
